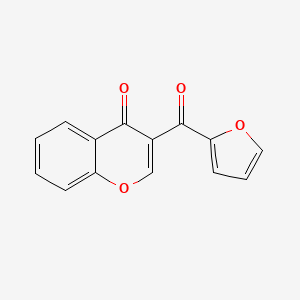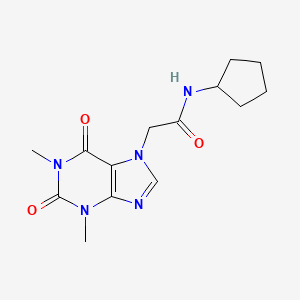
2-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 2-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been explored through various methods, including the anodic oxidation of related dihydro-6,7-dimethoxyisoquinolin-3(2H)-ones. These processes yield complex products through electrochemical reactions, highlighting the intricate pathways involved in synthesizing such compounds (Sainsbury, Todd, 1992). Additionally, direct synthesis methods involving the reaction of 2-aminobenzylamine and benzaldehyde derivatives have been utilized to create 2-aryl-1,2,3,4-tetrahydroquinazolines, showcasing the versatility in synthesizing structurally similar compounds (Correa et al., 2002).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by their tetrahydroisoquinoline core, which can be modified at various positions to yield compounds with diverse physical and chemical properties. The synthesis and structural elucidation of such compounds, including methoxylated derivatives, are crucial for understanding their potential biological activities and chemical reactivity (Graulich et al., 2006).
Chemical Reactions and Properties
Tetrahydroisoquinoline compounds undergo a variety of chemical reactions, including electrochemical oxidation which can lead to complex products with unique structural features. These reactions are pivotal for the functionalization of the tetrahydroisoquinoline scaffold and can significantly alter the chemical and biological properties of these compounds (Carmody, Sainsbury, Newton, 1980).
Propiedades
IUPAC Name |
2-[(2,5-dimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-17-7-8-18(21-2)16(11-17)13-19-10-9-14-5-3-4-6-15(14)12-19/h3-8,11H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMSFQBLYOTRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5673023.png)
![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)


![5-{[3-(2-chlorophenoxy)-1-azetidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5673042.png)

![4-[3-(4-ethoxyphenyl)acryloyl]morpholine](/img/structure/B5673057.png)

![cis-N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5673081.png)
![N,N-dimethyl-3-{2-[1-(4-methylbenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5673088.png)
![N-(5-chloro-2-methylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5673092.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)
![(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(3-methyl-2-quinoxalinyl)methyl]-3-piperidinol](/img/structure/B5673107.png)